N-cyclopropyl-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(methylamino)acetamide typically involves the reaction of cyclopropylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process includes rigorous quality control measures to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenated compounds; basic conditions such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-2-(methylamino)acetic acid, while reduction could produce N-cyclopropyl-2-(methylamino)ethanol .
Scientific Research Applications
N-cyclopropyl-2-(methylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(methylamino)ethanol
- N-cyclopropyl-2-(methylamino)acetic acid
- N-cyclopentyl-2-(methylamino)acetamide
Uniqueness
N-cyclopropyl-2-(methylamino)acetamide is unique due to its specific cyclopropyl and methylamino functional groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclopropyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-4-6(9)8-5-2-3-5/h5,7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJBSRHLWCRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.